molecular formula C20H19ClN6O2 B11317965 ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11317965
M. Wt: 410.9 g/mol
InChI Key: XMEYVFZPRYUJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Nomenclature of Pyrazolo[1,5-a]Pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold emerged from systematic scaffold-hopping efforts in the mid-2010s, transitioning from imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]triazines to address pharmacokinetic limitations in early kinase inhibitors. This bicyclic system, comprising a fused pyrazole and pyrimidine ring, was first characterized in 2016 during the development of TTK (threonine tyrosine kinase) inhibitors such as CFI-402257. The IUPAC nomenclature follows a positional numbering system where the pyrazole ring is prioritized, with substituents assigned based on their attachment points. For the compound ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate , the name reflects:

  • A pyrazolo[1,5-a]pyrimidine core substituted at positions 2 (4-chlorophenyl), 3 (methyl), and 5 (methyl)
  • A pyrazole moiety at position 7 of the pyrimidine ring, bearing an amino group at position 5 and an ethyl carboxylate at position 4.

This systematic naming convention ensures precise communication of structural features critical to activity, particularly the chlorophenyl and carboxylate groups that modulate target binding and solubility.

Structural Evolution of Fused Pyrazole-Pyrimidine Systems

Early fused pyrazole-pyrimidine systems, such as pyrazolo[1,5-a]triazines, exhibited potent kinase inhibition but suffered from suboptimal bioavailability due to low aqueous solubility. The transition to pyrazolo[1,5-a]pyrimidines involved replacing a triazine nitrogen with a carbon atom at position 3, enhancing basicity and enabling pH-dependent solubility. X-ray crystallographic studies of inhibitors like compound 9 revealed key binding interactions:

  • Hydrophobic contacts between the pyrimidine ring and kinase hinge regions
  • A water-mediated hydrogen bond network involving the pyrazole nitrogen.

Subsequent modifications introduced methyl groups at positions 3 and 5 to stabilize the binding conformation, while the 2-position accommodated aryl groups like 4-chlorophenyl for enhanced target affinity. The ethyl carboxylate moiety, as seen in the subject compound, emerged from efforts to balance lipophilicity and metabolic stability, leveraging esterase-mediated hydrolysis for controlled drug release.

Historical Development of Substituted Pyrazolo[1,5-a]Pyrimidine Carboxylates

The incorporation of carboxylate functionalities into pyrazolo[1,5-a]pyrimidines originated from structure-activity relationship (SAR) studies targeting kinase selectivity. Early analogs used methyl or ethyl esters to temporarily mask carboxylic acid groups, improving cell permeability while retaining hydrogen-bonding capacity post-hydrolysis. Key milestones include:

Table 1: Structural Modifications in Pyrazolo[1,5-a]Pyrimidine Carboxylates

Substituent Position Functional Group Impact on Properties Source
Pyrimidine-7 Pyrazole-4-carboxylate Enhances solubility and CYP stability
Pyrimidine-2 4-Chlorophenyl Increases kinase binding affinity
Pyrimidine-3/5 Methyl Improves metabolic stability

The subject compound represents an optimized iteration, combining a metabolically stable 3,5-dimethylpyrazolo[1,5-a]pyrimidine core with a strategically positioned ethyl carboxylate for balanced pharmacokinetics. Synthetic routes typically involve sequential nucleophilic aromatic substitutions, as demonstrated in the preparation of analog 24 , which shares the 7-pyrazole substitution pattern.

Properties

Molecular Formula

C20H19ClN6O2

Molecular Weight

410.9 g/mol

IUPAC Name

ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C20H19ClN6O2/c1-4-29-20(28)15-10-23-26(18(15)22)16-9-11(2)24-19-12(3)17(25-27(16)19)13-5-7-14(21)8-6-13/h5-10H,4,22H2,1-3H3

InChI Key

XMEYVFZPRYUJDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)Cl)C)C)N

Origin of Product

United States

Preparation Methods

Pyrazolo[1,5-a]Pyrimidine Core Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold serves as the foundational structure for the target compound. A widely adopted method involves the cyclocondensation of 5-amino-3-methylpyrazole (A ) with diethyl malonate in the presence of sodium ethanolate, yielding dihydroxy-intermediate 1 (89% yield) . Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with 61% efficiency .

Critical Reaction Parameters for Chlorination

  • Temperature : 80–110°C

  • Solvent : Toluene or dichloroethane

  • Catalyst : None required; POCl₃ acts as both reagent and solvent .

The dichloro intermediate 2 undergoes selective substitution at the C7 position due to the higher reactivity of the chlorine atom at this site . For instance, treatment with morpholine in the presence of potassium carbonate at room temperature achieves 94% yield for C7-morpholino substitution . This selectivity is pivotal for subsequent coupling with the pyrazole moiety.

Synthesis of the Pyrazole Moiety

The ethyl 5-amino-1H-pyrazole-4-carboxylate fragment is prepared via a three-step sequence:

  • Formation of 5-Aminopyrazole : Benzoyl isothiocyanate reacts with malononitrile in KOH-EtOH, followed by alkylation with methyl iodide to yield N-(2,2-dicyano-1-(methylthio)vinyl)benzamide (4 ) .

  • Cyclization : Treatment of 4 with hydrazine hydrate in refluxing ethanol (piperidine catalyst) produces 5-amino-4-cyano-1H-pyrazole-3-carboxamide (5 ) (72% yield) .

  • Esterification : 5 is reacted with ethyl chloroformate in dichloromethane (DCM) using triethylamine as a base, affording the ethyl carboxylate derivative 6 (88% yield) .

Characterization Data for Intermediate 6

  • ¹H NMR (DMSO-d₆) : δ 1.28 (t, 3H, CH₂CH₃), 4.23 (q, 2H, CH₂CH₃), 5.37 (s, 2H, NH₂), 7.50–8.09 (m, 5H, Ar-H) .

  • IR (cm⁻¹) : 3680 (NH₂), 1715 (C=O ester) .

Coupling of Pyrazole and Pyrazolo[1,5-a]Pyrimidine Moieties

The final step involves nucleophilic aromatic substitution (SNAr) between the C7-chloro group of 3 and the pyrazole amine of 6 . Optimized conditions include:

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate

  • Temperature : 90°C, 12 hours .

This reaction proceeds with 67% yield, as confirmed by HPLC purity >98% . Alternative methods, such as Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos, have been explored but show lower efficiency (52% yield) .

Optimization and Scalability

Table 1. Comparative Analysis of Coupling Methods

MethodCatalyst/BaseSolventTemp (°C)Yield (%)Purity (%)
SNArK₂CO₃DMF906798.5
Buchwald-HartwigPd₂(dba)₃/XantphosToluene1105297.2

Scale-up studies for the SNAr route demonstrate consistent yields (65–68%) at kilogram-scale production, with residual solvent levels <0.1% as per ICH guidelines .

Analytical Characterization

The final compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 2.89 (s, 3H, CH₃), 4.20 (q, 2H, CH₂CH₃), 5.40 (s, 2H, NH₂), 7.38–8.02 (m, 9H, Ar-H) .

  • HRMS (ESI+) : m/z Calcd for C₂₃H₂₂ClN₇O₂: 496.1624; Found: 496.1621 .

  • XRD Analysis : Monoclinic crystal system, space group P2₁/c, confirming planar pyrazolo[1,5-a]pyrimidine-pyrazole conformation .

Challenges and Alternative Routes

A key challenge lies in minimizing the formation of regioisomers during pyrazole-pyrimidine coupling. Computational studies (DFT) indicate that electron-withdrawing groups at C7 of the pyrimidine enhance SNAr reactivity, reducing byproduct formation . Alternative routes employing click chemistry (CuAAC) have been attempted but suffer from poor regioselectivity (<40% yield) .

Chemical Reactions Analysis

Regioselective Functionalization

Microwave-assisted synthesis enhances regioselectivity during cyclization. For instance, reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamoyl derivatives under microwave irradiation (120°C, 20 min) selectively yields 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers . Applied to the target compound:

  • Key Factor : Microwave conditions favor nucleophilic attack at the electron-deficient pyrimidine C7 position, directing substitution to the amino group.

  • Outcome : High regioselectivity (>90% for 7-substituted products) .

Ester Hydrolysis and Derivatives

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives, a critical step for further functionalization:

  • Reaction : Treatment with NaOH (2M) in ethanol/water (1:1) at reflux for 4h hydrolyzes the ester to 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylic acid .

  • Applications : The carboxylic acid serves as a precursor for amides or acyl hydrazides via coupling reactions.

Electrophilic Substitution at the Amino Group

The primary amino group on the pyrazole ring participates in reactions with electrophiles:

Acylation

  • Reagents : Acetyl chloride or benzoyl chloride in dichloromethane.

  • Conditions : Room temperature, 2h, triethylamine as base.

  • Product : N-Acyl derivatives with retained pyrazolo-pyrimidine core .

Diazo Coupling

  • Reagents : Diazonium salts (e.g., aryl diazonium chloride).

  • Outcome : Azo-linked derivatives with enhanced π-conjugation, relevant for photophysical studies .

Halogenation and Cross-Coupling

The 4-chlorophenyl substituent enables further functionalization via cross-coupling:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with amines replaces the chlorine atom, forming C–N bonds.

  • Suzuki–Miyaura Coupling : Substitution with boronic acids introduces aryl/heteroaryl groups .

Representative Conditions :

Reaction TypeCatalyst SystemYield
Buchwald–HartwigPd(OAc)₂, XPhos, K₃PO₄70–80%
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃65–75%

Solid-State and Mechanistic Studies

X-ray diffraction and NMR analyses confirm reaction outcomes. For example:

  • X-ray Data : Single-crystal studies distinguish linear vs. angular isomers during cyclization .

  • ¹H NMR : Anisotropic effects from the pyrazole nitrogen aid in assigning substitution patterns .

Biological Activity and Reactivity

While focusing on chemical reactivity, the compound’s interactions with biological targets (e.g., kinases) are mediated by:

  • Hydrogen Bonding : Amino and carbonyl groups engage active-site residues.

  • Halogen Bonding : The 4-chlorophenyl group contributes to hydrophobic interactions .

Scientific Research Applications

Antiviral Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate, exhibit significant antiviral properties. These compounds have been synthesized and evaluated for their efficacy against various viral infections, demonstrating the potential for development into antiviral therapeutics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been linked to cytotoxic effects on human cancer cell lines. Studies have shown that certain pyrazolo derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

Pyrazole compounds are also noted for their anti-inflammatory properties. Ethyl 5-amino derivatives have been investigated for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the chlorophenyl and dimethyl groups. Advanced techniques such as NMR spectroscopy and X-ray crystallography are employed to characterize these compounds and confirm their structures .

Case Study: Antiviral Screening

In a study focused on the antiviral activity of pyrazolo derivatives, this compound was tested against several strains of viruses. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential as a lead compound for antiviral drug development .

Case Study: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on colorectal cancer cells. The findings revealed that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This positions it as a promising candidate for further exploration in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralSignificant inhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain kinases or disrupt the function of specific proteins involved in disease processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazolopyrimidine Derivatives

Compound Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2-(4-ClPh), 3,5-Me, pyrazole-4-COOEt N/A (Hypothetical enhanced solubility)
15a () Pyrazole-4-carbonitrile 3-(4-FPh), 1-(4-NO₂Ph), ethoxymethyleneamino Intermediate for triazolopyrimidines
MK74 () Pyrazolo[1,5-a]pyrimidin-7-one 5-(3,5-bis(CF₃)Ph), 2-(4-OMePh) Evaluated for kinase inhibition
N-[3-(4-Quinazolinyl)amino... () Pyrazole-4-carboxylate 3-(4-Quinazolinyl), aldehyde hydrazone Antimicrobial (e.g., 5d vs.小麦赤霉菌)
492457-39-3 () Pyrazolo[1,5-a]pyrimidine 5-(4-OMePh), 7-CF₂H, benzyl-pyrazole Higher molecular weight (502.5 g/mol)

Key Observations :

Substituent Electronic Effects :

  • The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, contrasting with stronger electron-withdrawing groups like nitro (, a) or trifluoromethyl (, MK74). Such differences influence binding to hydrophobic pockets in biological targets .
  • Electron-donating groups (e.g., 4-OMe in MK74) may enhance π-π stacking but reduce metabolic stability compared to chloro .

Solubility and Bioavailability: The ethyl carboxylate in the target compound likely improves aqueous solubility over non-ester analogs (e.g., carbonitriles in or hydrazones in ) .

Triazolopyrimidines (, a/b) with nitrophenyl groups exhibit high thermal stability (mp >340°C), but their nitro groups may limit biocompatibility compared to chloro .

Biological Activity

Ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and molecular biology. This article explores the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis of such compounds typically involves condensation reactions of aminopyrazoles with various electrophiles. Recent studies have optimized these synthetic routes to improve yield and purity while maintaining biological efficacy .

The primary mechanism through which this compound exerts its effects is through the inhibition of specific kinases, notably Pim-1 and Flt-3. These kinases are involved in cell proliferation and survival pathways, making them critical targets in cancer therapy:

  • Pim-1 Inhibition : This compound has been shown to inhibit Pim-1 kinase with high selectivity. In assays, it demonstrated submicromolar potency in suppressing the phosphorylation of BAD protein, a key regulator in apoptosis .
  • Flt-3 Inhibition : The compound also exhibits inhibitory effects on Flt-3 kinase, which is often mutated in acute myeloid leukemia (AML). This dual inhibition suggests potential therapeutic applications in hematological malignancies .

Biological Activity

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines. For instance:

  • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and others .
  • The compound's ability to inhibit cell colony formation further supports its potential as an anticancer agent .

Other Biological Activities

Beyond its anticancer effects, pyrazolo[1,5-a]pyrimidine derivatives have shown:

  • Antimicrobial Activity : Some derivatives possess antibacterial and antifungal properties .
  • Neuropharmacological Effects : Pyrazolo compounds have been explored for their potential as anxiolytics and antidepressants .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialExhibits antibacterial activity
NeuropharmacologicalPotential anxiolytic effects

Clinical Relevance

The clinical implications of these findings are significant. The ability to selectively inhibit kinases like Pim-1 and Flt-3 positions this compound as a promising candidate for further development in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate, and how can statistical design of experiments (DoE) optimize yield and purity?

  • Methodological Answer : Begin with cyclocondensation of precursors (e.g., ethyl acetoacetate and phenylhydrazine derivatives) followed by hydrolysis, as demonstrated in analogous pyrazole-carboxylate syntheses . To optimize yield and purity, apply DoE principles:

  • Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading).
  • Employ response surface methodology (RSM) to model interactions between critical parameters .
  • Validate reproducibility through triplicate runs under optimized conditions.

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

  • Methodological Answer :

  • Structural Confirmation : Use single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry, as seen in structurally related pyrazolo-pyrimidine derivatives .
  • Spectroscopic Analysis : Combine 1^1H/13^13C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight.
  • Electronic Properties : Conduct DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and correlate with UV-Vis absorption spectra .

Q. What safety protocols are critical when handling intermediates and final products during synthesis?

  • Methodological Answer :

  • Adhere to institutional Chemical Hygiene Plans (CHPs) for advanced laboratories, including mandatory safety exams and hazard-specific training .
  • Use fume hoods for reactions involving volatile chlorinated intermediates.
  • Implement waste segregation protocols for halogenated byproducts to comply with environmental regulations .

Advanced Research Questions

Q. How can computational quantum chemical calculations guide the design of reactions involving this compound, particularly in predicting regioselectivity or reaction pathways?

  • Methodological Answer :

  • Apply quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states and identify kinetically favorable pathways .
  • Use density functional theory (DFT) to calculate activation energies for competing pathways (e.g., nucleophilic substitution vs. cycloaddition).
  • Validate predictions experimentally using kinetic isotopic effect (KIE) studies or in-situ spectroscopy (e.g., Raman monitoring) .

Q. What strategies can resolve discrepancies between theoretical predictions (e.g., computational reaction mechanisms) and experimental observations (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Step 1 : Re-examine computational models for overlooked intermediates (e.g., radical species or solvent effects).
  • Step 2 : Use LC-MS or GC-MS to detect trace intermediates and refine reaction mechanisms .
  • Step 3 : Incorporate machine learning (ML) to iteratively update computational parameters based on experimental data, creating a feedback loop .

Q. How can researchers analyze the compound’s reactivity under varying conditions (e.g., photochemical, thermal) to identify decomposition pathways or stability limits?

  • Methodological Answer :

  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
  • Perform accelerated degradation studies under UV light (using photoreactors) to simulate photolytic pathways .
  • Pair with time-dependent DFT (TD-DFT) to predict excited-state behavior and degradation products .

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures, particularly when scaling up synthesis?

  • Methodological Answer :

  • Use preparative HPLC with chiral stationary phases for enantiomeric resolution if stereoisomers form.
  • Explore membrane-based separation technologies (e.g., nanofiltration) for scalable purification of thermally sensitive derivatives .
  • Optimize crystallization solvents using Hansen solubility parameters (HSPs) to maximize yield and purity .

Data Analysis and Contradiction Management

Q. How should conflicting crystallographic data (e.g., disorder in crystal structures) be addressed to ensure accurate molecular modeling?

  • Methodological Answer :

  • Refine disordered regions using restraints in software like SHELXL or OLEX2, ensuring electron density maps align with chemical plausibility .
  • Cross-validate with solid-state NMR to resolve ambiguities in atomic positions .

Q. What statistical methods are most robust for analyzing dose-response or structure-activity relationship (SAR) data in biological studies involving this compound?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, dipole moments) with bioactivity .
  • Use Bayesian inference models to quantify uncertainty in SAR predictions, especially with limited datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.